

Introduction to a Multifunctional Synthetic Intermediate

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Compound of Interest

Compound Name: Ethyl 4-cyanobenzoylformate

Cat. No.: B1587335

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Ethyl 4-cyanobenzoylformate, with the CAS number 302912-31-8, is a bifunctional organic molecule that incorporates an α -keto ester moiety and a para-substituted cyanophenyl group. This unique combination of reactive centers—the electrophilic dicarbonyl system and the synthetically versatile nitrile—renders it a highly valuable intermediate for the construction of diverse chemical scaffolds, particularly in the realm of pharmaceutical and agrochemical research. Its structure allows for a multitude of chemical transformations, making it an attractive starting point for the synthesis of novel heterocyclic compounds and other elaborate molecular frameworks. The α -keto ester group, in particular, is a precursor to α -hydroxy and α -amino acids and can act as a bioisostere for other functionalities in drug design.^{[1][2]}

Physicochemical and Structural Properties

A clear understanding of the physical and chemical properties of **Ethyl 4-cyanobenzoylformate** is fundamental to its effective application in synthesis and process development. The key properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	302912-31-8	[3]
Molecular Formula	C ₁₁ H ₉ NO ₃	[3]
Molecular Weight	203.19 g/mol	[3]
Appearance	Liquid	
Density	1.18 g/mL at 25 °C	[3]
Boiling Point	313 °C (lit.)	[3]
Refractive Index (n _{20/D})	1.537 (lit.)	[3]
Purity	Typically ≥95%	[1]
Linear Formula	NCC ₆ H ₄ COCO ₂ C ₂ H ₅	[3]
SMILES	CCOC(=O)C(=O)c1ccc(cc1)C#N	
InChI Key	MGBZXMQPYAYPIQ-UHFFFAOYSA-N	[3]

Synthesis of Ethyl 4-cyanobenzoylformate

While specific, detailed synthetic procedures for **Ethyl 4-cyanobenzoylformate** are not extensively published, its structure as an aryl α -keto ester suggests several well-established synthetic strategies. The most direct and industrially scalable approach is likely the Friedel-Crafts acylation of benzonitrile.[1]

Proposed Synthetic Pathway: Friedel-Crafts Acylation

This method involves the electrophilic aromatic substitution of benzonitrile with an appropriate acylating agent, such as ethyl oxalyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4][5] The para-substitution is generally favored due to the directing effects of the cyano group and steric hindrance.

Caption: Proposed Friedel-Crafts acylation for the synthesis of **Ethyl 4-cyanobenzoylformate**.

Hypothetical Experimental Protocol

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with anhydrous aluminum chloride (1.1 eq.) and a dry, inert solvent such as dichloromethane (DCM).
- **Formation of Acylium Ion:** The flask is cooled in an ice bath (0-5 °C). Ethyl oxalyl chloride (1.0 eq.) is added dropwise to the stirred suspension. The mixture is stirred for an additional 30 minutes to allow for the formation of the acylium ion complex.
- **Acylation:** A solution of 4-cyanobenzonitrile (1.2 eq.) in dry DCM is added dropwise to the reaction mixture, maintaining the temperature below 10 °C.
- **Reaction Monitoring:** The reaction is allowed to warm to room temperature and stirred for several hours. The progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Workup:** Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Extraction and Purification:** The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by vacuum distillation to yield pure **Ethyl 4-cyanobenzoylformate**.^[4]

Alternative Synthetic Routes

An alternative approach involves the oxidation of the corresponding α -hydroxy ester, ethyl 4-cyanomandlate.^[6] This oxidation can be achieved using various reagents, such as chromic acid or Dess-Martin periodinane.^[7]

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of **Ethyl 4-cyanobenzoylformate**. The expected spectroscopic data based on its structure are

detailed below.

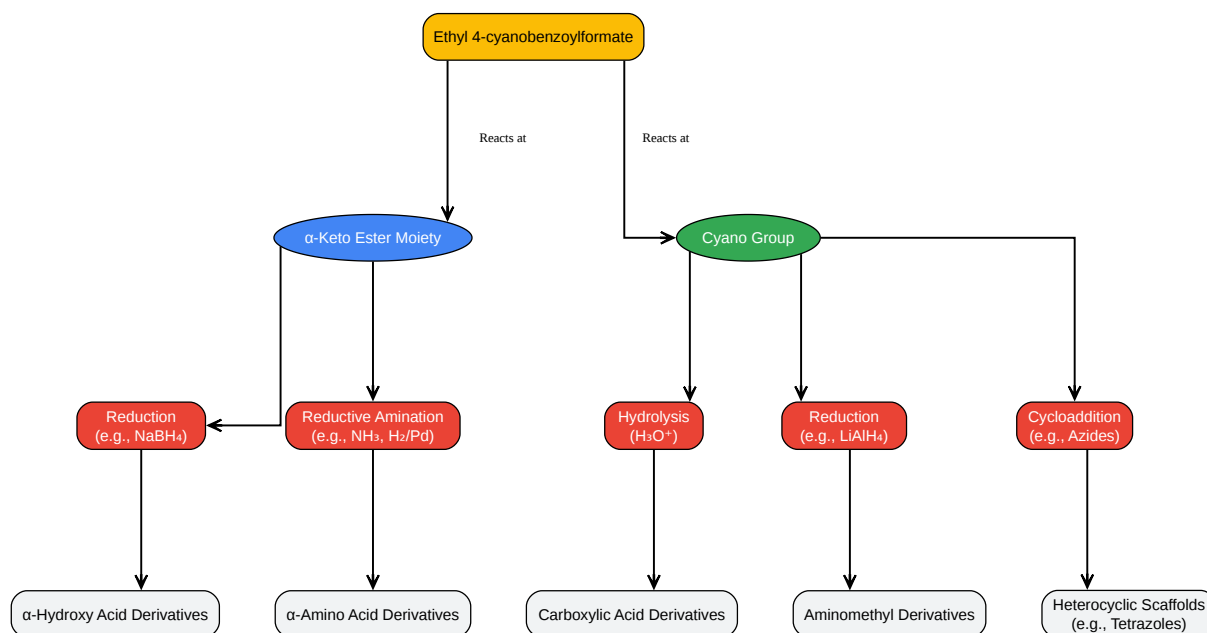
Technique	Expected Observations
^1H NMR	<ul style="list-style-type: none">- Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.8-8.2 ppm), characteristic of a 1,4-disubstituted benzene ring. Each doublet would integrate to 2H.- Ethyl Group Protons: A quartet (approx. δ 4.4 ppm, 2H) for the $-\text{OCH}_2-$ protons and a triplet (approx. δ 1.4 ppm, 3H) for the $-\text{CH}_3$ protons.
^{13}C NMR	<ul style="list-style-type: none">- Carbonyl Carbons: Two signals in the downfield region for the ester (approx. δ 163 ppm) and ketone (approx. δ 185 ppm) carbons.- Nitrile Carbon: A signal around δ 117-119 ppm.- Aromatic Carbons: Four signals in the aromatic region (approx. δ 128-135 ppm), with two quaternary carbons.- Ethyl Group Carbons: Signals for the $-\text{OCH}_2-$ (approx. δ 62 ppm) and $-\text{CH}_3$ (approx. δ 14 ppm) carbons.
IR Spectroscopy (cm^{-1})	<ul style="list-style-type: none">- $\text{C}\equiv\text{N}$ Stretch: A sharp, medium intensity band around 2230 cm^{-1}.^[8]- $\text{C}=\text{O}$ Stretches: Two strong absorption bands for the ketone (approx. $1680\text{-}1700\text{ cm}^{-1}$) and the ester (approx. $1730\text{-}1750\text{ cm}^{-1}$).^[9]- $\text{C}-\text{O}$ Stretch: A strong band in the $1200\text{-}1300\text{ cm}^{-1}$ region.^[10]- Aromatic $\text{C}=\text{C}$ Stretches: Medium intensity bands around 1600 and 1500 cm^{-1}.
Mass Spectrometry	<ul style="list-style-type: none">- Molecular Ion (M^+): A peak at $m/z = 203$.- Key Fragments: Loss of the ethoxy group ($-\text{OC}_2\text{H}_5$, 45 Da) to give a fragment at $m/z = 158$. Loss of CO (28 Da) from the acylium ion. A prominent peak at $m/z = 130$ corresponding to the 4-cyanobenzoyl cation.^[11]

Potential Applications in Drug Development

The structural features of **Ethyl 4-cyanobenzoylformate** make it a highly valuable scaffold for medicinal chemistry and drug discovery programs.^[12]

A Versatile Synthetic Hub

The dual reactivity of the α -keto ester and the cyano group allows for a wide range of selective chemical transformations. The dicarbonyl system is susceptible to nucleophilic attack, providing a route to α -hydroxy and α -amino acid derivatives. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form various heterocycles.



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Caption: Chemical derivatization potential of **Ethyl 4-cyanobenzoylformate**.

Role as a Bioisostere

The α -keto ester functionality can serve as a bioisostere for other chemical groups in drug molecules. For instance, it can mimic the transition state of certain enzymatic reactions or replace a carboxylic acid to modulate physicochemical properties like acidity and membrane

permeability.[13] The α -ketoamide moiety, which can be readily synthesized from the corresponding α -keto ester, is recognized as a privileged motif in medicinal chemistry due to its improved metabolic stability compared to esters and its ability to form key hydrogen bonding interactions with biological targets.[2][12]

Safety and Handling

As a combustible liquid, **Ethyl 4-cyanobenzoylformate** should be handled with appropriate care in a well-ventilated area, away from ignition sources.

- **Personal Protective Equipment (PPE):** Standard laboratory PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat, is required. For operations that may generate aerosols, a dust mask (type N95 or equivalent) is recommended.
- **Storage:** Store in a tightly sealed container in a cool, dry place. It is classified under storage class 10 for combustible liquids.
- **Incompatibilities:** Avoid contact with strong oxidizing agents, strong acids, and strong bases.

This technical guide provides a foundational understanding of **Ethyl 4-cyanobenzoylformate**, highlighting its properties and synthetic utility. Its versatile nature positions it as a key intermediate for innovation in pharmaceutical and chemical research.

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